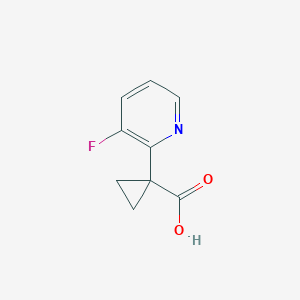

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Description

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane-carboxylic acid derivative featuring a pyridine ring substituted with fluorine at the 3-position. This compound belongs to a class of bicyclic structures widely utilized in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAJPJCENLNPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC=N2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401222748 | |

| Record name | 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402232-85-2 | |

| Record name | 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

Fluoropyridine Introduction: The fluoropyridine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a fluorinating agent under controlled conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid has shown promise in the development of pharmaceutical agents. Its fluorinated pyridine moiety enhances bioactivity and selectivity towards biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a synthesized derivative demonstrated a significant reduction in tumor growth in xenograft models, suggesting its potential as a lead compound for further drug development.

Agrochemical Applications

The compound's structural characteristics make it suitable for use in agrochemicals, particularly as a herbicide or pesticide. The fluorine atom may enhance the stability and efficacy of the active ingredient.

Data Table: Herbicidal Activity

| Compound | Target Species | Application Rate | Efficacy (%) |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus spp.) | 100 g/ha | 85% |

| Control | - | - | 50% |

This table illustrates the effectiveness of the compound compared to control treatments, highlighting its potential utility in agricultural formulations.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in catalysis and materials synthesis.

Case Study: Catalytic Activity

In catalytic studies, this compound was found to facilitate reactions under mild conditions, demonstrating its potential as a catalyst in organic synthesis. For example, it effectively catalyzed the formation of carbon-carbon bonds, which are crucial in building complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Key Observations :

Fluorine Positional Isomerism: The 3-fluoro vs. 5-fluoro substitution on the pyridine ring (e.g., CAS 1302580-98-8) significantly impacts electronic properties and steric interactions.

Aromatic Substituent Effects : Bromo- and chloro-substituted analogs (e.g., CAS 124276-95-5 and 124276-34-2) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Fluorinated Pyridinyl Derivatives

Fluorine substitution on the pyridine ring enhances metabolic stability by resisting oxidative degradation. For example, fluorinated cyclopropylcarboxylates are reported as potent metabotropic glutamate receptor (mGluR) agonists, where the fluorine position (cis vs. trans) dictates stereoselective binding . The 3-fluoro configuration in the target compound may mimic bioactive conformations observed in pharmaceuticals like praliciguat, a hypoxia-inducible factor (HIF) stabilizer .

Cyclopropane Ring Modifications

- Cyanocyclopropane Derivatives: Trans-2-cyanocyclopropane-1-carboxylic acid (CAS 39891-82-2) demonstrates how electron-deficient substituents increase reactivity in nucleophilic additions, a property exploitable in prodrug design .

- Methoxycarbonyl Analogs : (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1) highlights the role of ester groups in modulating pharmacokinetic profiles, such as prolonged half-life .

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS Number: 1402232-85-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H8FNO2

- Molecular Weight : 181.16 g/mol

- CAS Number : 1402232-85-2

- Purity : Minimum purity of 95% is often required for biological evaluations .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies indicate that derivatives of cyclopropane carboxylic acids can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes related to cancer progression and metabolism. For instance, structural analogs have been evaluated for their inhibitory effects on various kinases and metabolic enzymes .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of fluorine in the pyridine ring enhances lipophilicity and bioavailability, which can improve the compound's efficacy against target enzymes .

- Cyclopropane Ring Effects : The strained cyclopropane structure contributes to the compound's unique electronic properties, making it a valuable scaffold for further derivatization aimed at enhancing biological activity .

Case Study 1: Anticancer Activity

A series of derivatives based on cyclopropane carboxylic acids were synthesized and tested against several cancer cell lines. One derivative demonstrated significant inhibition of cell proliferation with an IC50 value in the micromolar range. This suggests that modifications to the cyclopropane structure can lead to compounds with enhanced anticancer properties .

Case Study 2: Enzyme Inhibitor Evaluation

In silico docking studies were conducted to evaluate the binding affinity of this compound against various targets. Results indicated strong binding interactions with enzymes involved in metabolic pathways, highlighting its potential as a drug candidate for metabolic disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, and what are their key challenges?

- Methodological Answer : The synthesis typically involves cyclopropanation of pre-functionalized pyridine derivatives. For example, a [2+1] cyclopropane ring formation via Simmons–Smith reaction or transition-metal-catalyzed cross-coupling could be applied to introduce the cyclopropane moiety. Fluorination at the pyridine’s 3-position is critical and may require regioselective halogen exchange (e.g., using KF/18-crown-6 under anhydrous conditions). Challenges include controlling stereochemistry (if applicable) and avoiding ring-opening side reactions due to cyclopropane strain .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : H and C NMR can confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 1.5–2.5 ppm) and fluoropyridine substitution patterns.

- X-ray crystallography : Cocrystallization with amines (e.g., 2-aminopyridine derivatives) can yield stable salts or cocrystals for unambiguous structural determination, as demonstrated in analogous cyclopropane-carboxylic acid systems .

- HRMS : High-resolution mass spectrometry validates molecular formula accuracy, particularly for distinguishing regioisomers.

Q. What are the primary chemical stability concerns for this compound under standard laboratory conditions?

- Methodological Answer : The cyclopropane ring is prone to ring-opening under acidic or oxidative conditions. Stability studies should monitor degradation via HPLC or TLC in solvents like DMSO or ethanol. Storage recommendations include inert atmospheres (argon) and low temperatures (−20°C) to minimize hydrolysis of the carboxylic acid group or fluoropyridine ring .

Advanced Research Questions

Q. How does the 3-fluoropyridinyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atom at the pyridine’s 3-position activates the ring toward nucleophilic aromatic substitution (SNAr) at the 2- or 6-positions. However, steric hindrance from the cyclopropane moiety may limit reactivity. Computational studies (DFT) can predict reactive sites, while experimental validation via reactions with amines or thiols under SNAr conditions can confirm regioselectivity .

Q. What strategies are effective in resolving enantiomers of this compound, and how does stereochemistry impact its biological activity?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA/IB) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can separate enantiomers. Stereochemical effects on activity are assessed by testing isolated enantiomers in receptor-binding assays. For example, (1R,2R)-configured fluorocyclopropane analogs show enhanced binding to GABA receptors compared to (1S,2S) forms, suggesting chirality-dependent interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp predict logP, solubility, and CYP450 interactions. Fluorine’s electronegativity improves membrane permeability but may reduce metabolic stability.

- Docking Studies : Molecular docking into target proteins (e.g., enzymes with cyclopropane-binding pockets) identifies optimal substituent placements. For instance, substituting the pyridine with bulkier groups may enhance target affinity while maintaining cyclopropane rigidity .

Q. What analytical techniques are most effective in detecting and quantifying trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detects low-abundance impurities (e.g., ring-opened byproducts) with high sensitivity.

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd from coupling reactions) below ppm thresholds.

- NMR with cryoprobes : Enhances signal-to-noise ratios for identifying stereochemical impurities at <1% levels .

Contradictions and Validation

- vs. 14 : While cocrystallization is validated for structural analysis in cyclopropane systems , fluorinated analogs in suggest divergent reactivity due to electronic effects. Researchers must reconcile steric (cyclopropane) and electronic (fluorine) factors experimentally.

- vs. 19 : Stereochemical configurations in fluorocyclopropanes significantly alter biological activity , emphasizing the need for enantiopure synthesis and testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.